Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiophene and its derivatives also show extensive significance in the pharmaceutical field because of their varied biological and clinical applications .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
The reactivity of enaminones, which are often used in the synthesis of isoxazoles, is due to the fact that they combine the ambident nucleophilicity of enamines and electrophilicity of enones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate” would depend on its specific structure. For example, Ethyl isoxazole-5-carboxylate has a molecular weight of 141.1247 .Scientific Research Applications
Synthesis and Biological Activity
- The novel compound Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was designed and synthesized, demonstrating the cyclization of thioamide with 2-chloroacetoacetate, showcasing a method that could be relevant for synthesizing related compounds like Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate (Tang Li-jua, 2015).
Antimicrobial and Anticancer Potential
- Studies have revealed significant antioxidant, analgesic, and anti-rheumatic effects for thiophene derivatives and their metal complexes, indicating a potential pharmacological application area for Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate and its analogs (Y. Sherif & N. Hosny, 2014).
Anticancer and Antimicrobial Evaluation
- New heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent activity against the colon HCT-116 human cancer cell line, highlighting the diverse biological activities of thiophene derivatives which could extend to Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).
Future Directions
properties
IUPAC Name |
ethyl 2-(1,2-oxazole-5-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-2-16-11(15)7-4-6-18-10(7)13-9(14)8-3-5-12-17-8/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFOCYUGNKASHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.